KRAS inhibitor-20

Antiproliferative KRAS G12C SAR

KRAS inhibitor-20 (K20) outperforms lead compound LLK-10 with 2-fold higher potency (avg IC50 1.16 vs 2.32 μM) and 3-8x greater selectivity across KRAS mutant lines. In NCI-H358 NSCLC cells, K20 is over 2x more potent than ARS-1620 (IC50 0.78 vs 1.59 μM). In vivo, K20 achieves 41% TGI comparable to ARS-1620 (47%) with a clean toxicity profile—no bone marrow suppression or organ toxicity. Ideal for SAR calibration, selective cellular assays, and long-term xenograft studies.

Molecular Formula C31H40F4N6O2
Molecular Weight 604.7 g/mol
Cat. No. B12402844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS inhibitor-20
Molecular FormulaC31H40F4N6O2
Molecular Weight604.7 g/mol
Structural Identifiers
SMILESCC1CC2=C(CC1C3=C(C(=CC(=C3F)N)C)C(F)(F)F)N=C(N=C2N4CCN(CC4C)C(=O)C=C)OCC5CCCN5C
InChIInChI=1S/C31H40F4N6O2/c1-6-25(42)40-10-11-41(19(4)15-40)29-22-12-17(2)21(26-27(31(33,34)35)18(3)13-23(36)28(26)32)14-24(22)37-30(38-29)43-16-20-8-7-9-39(20)5/h6,13,17,19-21H,1,7-12,14-16,36H2,2-5H3/t17-,19+,20+,21-/m1/s1
InChIKeyNRFWNEBUKRLYDL-BVOGOJNSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KRAS inhibitor-20: A G12C-Selective Tool Compound with Head-to-Head Antiproliferative Data vs. ARS-1620 and LLK-10


KRAS inhibitor-20 (also designated as K20) is a small-molecule inhibitor targeting the oncogenic KRAS G12C mutant . The compound was originally identified in patent CN112694475A [1] and has been characterized in subsequent medicinal chemistry studies for its antiproliferative activity across a panel of KRAS-mutant cell lines [2]. For research procurement, the compound is available through multiple vendors as catalog numbers HY-151287 and V42269 .

Why a Generic KRAS G12C Inhibitor Cannot Substitute for KRAS inhibitor-20 in SAR Studies and In Vivo Models


KRAS G12C inhibitors exhibit substantial variability in both antiproliferative potency and selectivity across the same cell line panel, even when compounds share a common warhead scaffold [1]. For example, ARS-1620—a widely used tool compound—and its analogs LLK-10 and K20 (KRAS inhibitor-20) display a ~2-fold range in average cellular IC50 values despite structural similarity [2]. Furthermore, selectivity index values can differ by an order of magnitude between analogs [2]. These quantitative disparities preclude the interchangeable use of in-class compounds without compromising experimental reproducibility, particularly in structure-activity relationship (SAR) studies and in vivo tumor xenograft models where potency and selectivity are critical drivers of outcome.

Quantitative Differentiation: KRAS inhibitor-20 vs. LLK-10 and ARS-1620


Head-to-Head Antiproliferative Potency: KRAS inhibitor-20 (K20) Outperforms LLK-10 and Matches ARS-1620

In a panel of KRAS G12C-mutant cell lines, KRAS inhibitor-20 (K20) demonstrated an average IC50 of 1.16 μM for antiproliferative activity, which is approximately 2-fold more potent than the lead compound LLK-10 (average IC50 = 2.32 μM) and statistically equivalent to the reference inhibitor ARS-1620 (average IC50 = 1.32 μM) [1].

Antiproliferative KRAS G12C SAR

Cellular Activity in H358 NSCLC Model: KRAS inhibitor-20 (K20) Exhibits Superior Potency to ARS-1620

In the NCI-H358 human non-small cell lung cancer cell line, which harbors the KRAS G12C mutation, KRAS inhibitor-20 (K20) exhibited an IC50 value of 0.78 μM, a >2-fold improvement over ARS-1620, which showed an IC50 of 1.59 μM in the same cell line [1].

NSCLC H358 Anticancer

Selectivity Index: KRAS inhibitor-20 (K20) Demonstrates 3- to 8-Fold Improved Selectivity Over LLK-10

KRAS inhibitor-20 (K20) achieved a selectivity index range of 5 to 23 when comparing growth inhibition of KRAS G12C-mutant cancer cells (H358, H23) versus cells bearing other KRAS mutations (G13D, G12S, G12D, G12V). This represents a substantial improvement over the lead compound LLK-10, which exhibited a selectivity index of only 1.5 to 3 in the same experimental system [1].

Selectivity KRAS G12C Safety Profile

In Vivo Tumor Growth Inhibition: KRAS inhibitor-20 (K20) Achieves Comparable Efficacy to ARS-1620 with Benign Toxicity Profile

In NCI-H358 xenograft-bearing nude mice, KRAS inhibitor-20 (K20) produced a tumor growth inhibition (TGI) value of 41%, which is comparable to the 47% TGI observed for ARS-1620 under the same experimental conditions. Notably, K20 exhibited a benign toxicity profile without evidence of bone marrow suppression or apparent toxicity to major organs [1].

In Vivo Xenograft Efficacy

Biochemical KRAS G12C Alkylation: KRAS inhibitor-20 Achieves Low Nanomolar EC50

KRAS inhibitor-20 (compound 12b) alkylates KRAS G12C protein in HCC1171 human lung adenocarcinoma cells with an EC50 value of 3.3 nM . For biochemical potency against the isolated KRAS G12C protein, the compound exhibits an IC50 value of less than 10 nM .

Alkylation KRAS G12C Mechanism

Recommended Application Scenarios for KRAS inhibitor-20 Based on Quantitative Evidence


SAR Studies and Lead Optimization: Using KRAS inhibitor-20 as a Potency Benchmark

Given its 2-fold higher average antiproliferative potency over the lead compound LLK-10 (1.16 μM vs. 2.32 μM) and comparable potency to ARS-1620 (1.32 μM) [1], KRAS inhibitor-20 serves as an excellent benchmark compound in structure-activity relationship (SAR) campaigns. Researchers can use K20 to calibrate the potency of new analogs and to establish a potency threshold for advancing compounds in the KRAS G12C inhibitor series.

KRAS G12C-Driven NSCLC Cellular Studies: Leveraging Superior Potency in H358 Cells

With an IC50 of 0.78 μM in the NCI-H358 NSCLC cell line—more than twice as potent as ARS-1620 (1.59 μM) in the same model [1]—KRAS inhibitor-20 is the preferred tool compound for cellular studies in KRAS G12C-driven non-small cell lung cancer. This potency advantage allows for lower compound concentrations, reducing the risk of off-target effects and enabling more robust pharmacodynamic readouts.

Selectivity-Critical Experiments: Minimizing Off-Target Activity in Complex Biological Systems

For experiments where target selectivity is paramount—such as co-culture systems, ex vivo tissue models, or studies involving multiple KRAS-mutant cell types—KRAS inhibitor-20 offers a 3- to 8-fold selectivity advantage over the lead compound LLK-10 (selectivity index of 5-23 vs. 1.5-3) [1]. This makes K20 the superior choice when experimental outcomes could be confounded by off-target inhibition of non-G12C KRAS variants.

In Vivo Xenograft Efficacy Studies: Achieving Comparable Tumor Suppression with Documented Low Toxicity

For researchers planning in vivo studies, KRAS inhibitor-20 provides tumor growth inhibition (41% TGI) comparable to ARS-1620 (47% TGI) in the NCI-H358 xenograft model, while maintaining a benign toxicity profile without bone marrow suppression or major organ toxicity [1]. This combination of near-equivalent efficacy and favorable safety makes K20 an attractive alternative to ARS-1620 for long-term or high-dose in vivo experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRAS inhibitor-20

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.